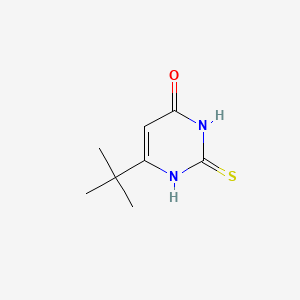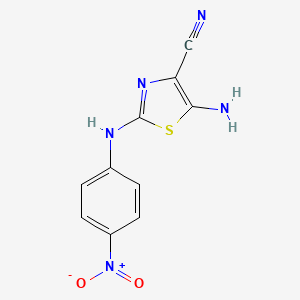
3-Chloro-4-methoxybenzenecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methoxybenzenecarbaldehyde oxime, also known by its CAS number 861207-68-3, is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The IUPAC name for this compound is (NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine .
Molecular Structure Analysis
The InChI key for this compound is HVLSMUKUKRFWAQ-BJMVGYQFSA-N . The canonical SMILES representation is COC1=C(C=C(C=C1)C=NO)Cl .Aplicaciones Científicas De Investigación
Electro-Fenton Degradation of Antimicrobials
Research has shown that certain antimicrobials, such as triclosan and triclocarban, can be effectively degraded using electro-Fenton systems. This degradation process involves hydroxyl radicals, which are produced on the anode surface from water oxidation and in the medium by Fenton's reaction (Sirés et al., 2007).
Degradation of UV Filters in Seawater Swimming Pools
A study on oxybenzone, a common UV filter found in sunscreens, investigated its reactivity with chlorine in seawater swimming pools. The research found that chlorine added for disinfection in seawater pools leads to the formation of bromine, resulting in brominated disinfection byproducts (Manasfi et al., 2015).
Methoxy Group as a Proton Acceptor in Hydrogen Bonds
Research has shown that the methoxy group can act as a proton acceptor for various types of hydrogen bonds. This understanding helps in elucidating the interactions in chemical structures and reactions (Palusiak & Grabowski, 2002).
Complexes of Lanthanides with Methoxybenzoates
A study investigated the synthesis and properties of complexes of La(III), Gd(III), and Lu(III) with 5-chloro-2-methoxybenzoates. These complexes were characterized by various analytical methods and showed interesting thermal stabilities and chemical behaviors (Czajka et al., 2002).
Advanced Oxidation Processes
Studies on advanced oxidation processes have shown that certain systems, like the Cr(III)/Cr(VI) redox cycle, can be effective for the degradation of aqueous organic pollutants. This process operates over a wide pH range and utilizes a reusable redox cycle (Bokare & Choi, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLSMUKUKRFWAQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)



![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2798073.png)